molecular formula C13H20ClN3O2 B6239312 tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate CAS No. 853941-21-6

tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate

Cat. No.: B6239312
CAS No.: 853941-21-6
M. Wt: 285.8
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Description

tert-Butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate: is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a chloropyridine moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate typically involves multiple steps:

    Formation of the Intermediate: The process begins with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then reacted with formaldehyde and an amine to produce the 6-chloropyridin-3-ylmethylamine.

    Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the chloropyridine and carbamate groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, particularly in agrochemicals, this compound may be explored for its potential as a pesticide or herbicide due to its structural similarity to known active compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The chloropyridine moiety could facilitate binding through hydrophobic interactions, while the carbamate group might form hydrogen bonds with the target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate: can be compared with other carbamates such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring and the presence of the tert-butyl carbamate group. These features confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

853941-21-6

Molecular Formula

C13H20ClN3O2

Molecular Weight

285.8

Purity

95

Origin of Product

United States

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